Serpendione

Description

Contextualization of Serpendione as a Diterpenoid

Serpendione is classified as a diterpene. nih.gov Diterpenes are a class of terpenes composed of four isoprene (B109036) units, typically having the molecular formula C₂₀H₃₂. They are biosynthesized from geranylgeranyl pyrophosphate (GGPP). Diterpenes exhibit a vast array of structures and biological activities. Serpendione was isolated from the herbaceous plant Hypoestes serpens, which is endemic to Madagascar. mdpi.comsemanticscholar.orgnih.gov Phytochemical investigations of the Hypoestes genus have revealed the presence of various secondary metabolites, including diterpenoids. researchgate.net

Overview of Dicyclopenta[a,d]cyclooctane Ring Systems in Natural Products

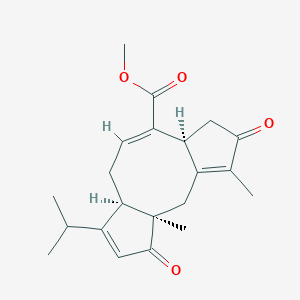

A defining structural feature of Serpendione is its dicyclopenta[a,d]cyclooctane ring system. nih.gov This complex tetracyclic framework consists of two cyclopentane (B165970) rings fused to an eight-membered cyclooctane (B165968) ring. This ring system is also found in other important classes of terpenoids, notably the ophiobolins and fusicoccins. mdpi.comnih.govresearchgate.net Ophiobolins are sesterterpenoids (C₂₅) initially identified from fungi, while fusicoccins are diterpenoids (C₂₀) isolated from fungi and plants. mdpi.comnih.gov The presence of the dicyclopenta[a,d]cyclooctane core in these diverse natural product families underscores its significance in terpenoid biosynthesis and structural diversity. mdpi.comresearchgate.net The synthesis of compounds featuring this ring system has attracted considerable attention from synthetic chemists due to its complexity. semanticscholar.orgresearchgate.net

Significance of Serpendione as a Complex Chemical Entity

Serpendione is considered a complex chemical entity due to its intricate polycyclic structure, including the challenging eight-membered ring embedded within the dicyclopenta[a,d]cyclooctane system, and the presence of multiple stereocenters and functional groups. mdpi.comsemanticscholar.orgresearchgate.net The structural complexity of terpenoids with this ring system, such as serpendione, makes them important targets in organic synthesis research. semanticscholar.orgresearchgate.net Synthetic strategies towards these molecules often involve key steps like ring-closing metathesis (RCM) to construct the eight-membered ring. researchgate.netsigmaaldrich.comumicore.comwiley-vch.de Research into the synthesis and reactivity of cyclooctane derivatives, including those in serpendione, presents challenges due to the conformational lability of the eight-membered ring. semanticscholar.orgresearchgate.net The isolation of serpendione from Hypoestes serpens, a plant used in Malagasy folk medicine, further highlights its relevance as a natural product with a unique and complex structure that warrants detailed chemical investigation. nih.govresearchgate.netresearchgate.netunina.it

Structure

3D Structure

Properties

Molecular Formula |

C21H26O4 |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

methyl (1R,7S,8E,11R)-1,4-dimethyl-5,14-dioxo-12-propan-2-yltricyclo[9.3.0.03,7]tetradeca-3,8,12-triene-8-carboxylate |

InChI |

InChI=1S/C21H26O4/c1-11(2)14-9-19(23)21(4)10-16-12(3)18(22)8-15(16)13(20(24)25-5)6-7-17(14)21/h6,9,11,15,17H,7-8,10H2,1-5H3/b13-6+/t15-,17-,21-/m1/s1 |

InChI Key |

IKRSVGORANVKEE-GFJBOOSXSA-N |

Isomeric SMILES |

CC1=C2C[C@@]3([C@H](C/C=C(\[C@H]2CC1=O)/C(=O)OC)C(=CC3=O)C(C)C)C |

Canonical SMILES |

CC1=C2CC3(C(CC=C(C2CC1=O)C(=O)OC)C(=CC3=O)C(C)C)C |

Synonyms |

serpendione |

Origin of Product |

United States |

Natural Occurrence and Isolation of Serpendione

Discovery and Source Organisms of Serpendione

Serpendione is a chemical compound classified as a diterpene. Its discovery and initial isolation were linked to investigations into the traditional medicinal uses of certain plants.

Isolation from Hypoestes serpens (Acanthaceae)

Serpendione was first isolated from the aerial parts of Hypoestes serpens (Vahl) R. Br., a herbaceous plant belonging to the Acanthaceae family. acs.orgresearchgate.netnih.gov This plant is found in the central and southern highlands of Madagascar and is recognized in traditional medicine for its use in managing blood pressure. acs.orgresearchgate.net The isolation of serpendione was achieved through a bioassay-guided fractionation of extracts from Hypoestes serpens. acs.org No prior phytochemical investigations on this specific species had been reported before the discovery of serpendione. acs.org

Association with Fusicoccane and Ophiobolin Families

Structurally, serpendione is considered a derivative of the fusicoccane (dicyclopenta[a,d]cyclooctane) skeleton. acs.org This structural feature is also found in other Hypoestes species. acs.org The fusicoccane and ophiobolin families encompass sesqui- and sesterterpenes that share this dicyclopenta[a,d]cyclooctane ring system. semanticscholar.orgmdpi.comresearchgate.net These compound families are significant due to their complex structures and potential physiological activities. semanticscholar.orgmdpi.comresearchgate.net Serpendione is described as a new fusicoccane derivative related to dehydrohypoestone, but with distinct stereochemistry at C-7β H and C-15β CH3. acs.org

Methodologies for Natural Product Extraction and Initial Fractionation

The isolation of serpendione from Hypoestes serpens involved specific extraction and chromatographic techniques to separate and purify the compound from the complex mixture of plant metabolites.

Defatted Chloroform (B151607) Extraction Techniques

The initial step in the isolation of serpendione involved the use of a defatted chloroform extract from the aerial parts of Hypoestes serpens. acs.orgresearchgate.netnih.gov This extraction method was employed to obtain a crude extract containing various compounds, including the diterpene serpendione. The defatted nature of the extract suggests a prior step to remove fatty or lipid-soluble components that might interfere with subsequent purification steps.

Chromatographic Separation Strategies

Following the initial extraction, chromatographic separation techniques were crucial for isolating serpendione. Repeated silica (B1680970) gel column chromatography was utilized for the isolation process. acs.org This method separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase. Bioassay-guided chromatographic fractionation of the defatted chloroform extract led to the successful isolation of serpendione. acs.org Chromatographic techniques are widely used in the isolation of natural products to purify target compounds from crude extracts. unina.it

Elucidation of the Absolute Chemical Structure of Serpendione

Advanced Spectroscopic Techniques for Structural Determination

The elucidation of serpendione's complex structure hinged on the application of sophisticated spectroscopic methods. These techniques provided the necessary insights to piece together the molecule's dicyclopenta[a,d]cyclooctane skeleton, a framework characteristic of fusicoccane diterpenoids.

NMR spectroscopy was a cornerstone in the structural analysis of serpendione, offering a detailed view of the hydrogen and carbon framework of the molecule.

Initial analysis using one-dimensional (1D) NMR spectroscopy, specifically ¹H and ¹³C NMR, provided foundational information about the types and numbers of protons and carbons present in serpendione. This initial data laid the groundwork for more complex, two-dimensional (2D) NMR experiments.

While the specific spectral data from the primary literature is not publicly available, the combined use of these techniques allowed researchers to unambiguously assign all proton and carbon signals and determine the bonding arrangement within the serpendione molecule.

Beyond establishing the planar structure, NMR spectroscopy, likely through Nuclear Overhauser Effect Spectroscopy (NOESY), was employed to determine the relative stereochemistry of serpendione. NOESY experiments identify protons that are close to each other in space, even if they are not directly connected through bonds. The observation of NOE correlations between specific protons provided critical information about their relative orientation (e.g., whether they are on the same or opposite faces of a ring system), leading to the assignment of the compound's three-dimensional structure.

Mass spectrometry was a key technique used to determine the molecular weight and elemental composition of serpendione. Through methods such as high-resolution mass spectrometry (HRMS), a precise mass measurement of the molecular ion can be obtained. This accurate mass is then used to calculate the unique molecular formula of the compound, confirming the types and numbers of atoms present. This information is vital for corroborating the structural fragments deduced from NMR data.

While the primary method for the structural elucidation of serpendione relied on spectroscopic techniques, X-ray crystallography is a powerful tool for the unambiguous determination of a molecule's three-dimensional structure in the solid state. For related diterpenes isolated from Hypoestes serpens, such as fusicoserpenol A, X-ray crystallographic analysis has been successfully used to confirm the structure and establish the relative configuration of stereocenters. Although there is no specific mention in the available literature of a successful X-ray crystallographic analysis for serpendione itself, this technique remains the gold standard for providing definitive proof of a molecule's absolute and relative stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Serpendione Research

Corroboration of Structural Data with Related Sesterterpenoids

The structural data obtained for serpendione was further validated by comparison with known, structurally related compounds. Serpendione belongs to the fusicoccane class of diterpenoids, which are characterized by their distinctive 5-8-5 fused ring system. By comparing the NMR and MS data of serpendione with those of other known fusicoccanes isolated from the Hypoestes genus, researchers could confirm the proposed structure and stereochemistry. This comparative approach is a common and powerful strategy in natural product chemistry to ensure the correctness of a newly identified structure.

Biosynthetic Pathways and Precursors of Serpendione

Elucidation of Isoprenoid Biosynthetic Routes

Isoprenoids are synthesized from two isomeric C5 precursors: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). In plants, these precursors are generated through two distinct metabolic routes: the mevalonic acid (MVA) pathway, primarily located in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, which operates in plastids. These pathways provide the necessary IPP and DMAPP in different cellular compartments, contributing to the diverse localization of terpenoid biosynthesis within the plant cell.

Prenyltransferase enzymes play a critical role in the subsequent steps, catalyzing the sequential condensation of IPP molecules with an allylic primer. The initial condensation of IPP and DMAPP yields the C10 precursor, geranyl pyrophosphate (GPP). Further additions of IPP lead to the formation of C15 farnesyl pyrophosphate (FPP) and C20 geranylgeranyl pyrophosphate (GGPP). These linear prenyl pyrophosphates serve as key intermediates for the biosynthesis of various classes of terpenes, including monoterpenoids (C10), sesquiterpenoids (C15), and diterpenoids (C20).

Role of Geranylfarnesyl Pyrophosphate as a Biosynthetic Precursor

Serpendione is considered a member of the fusicoccin (B1218859) family, and studies on the biosynthetic origins of related compounds like ophiobolins, which share structural similarities and are also derived from this pathway, indicate that geranylfarnesyl pyrophosphate (GFPP) is a crucial precursor. GFPP is a C25 prenyl pyrophosphate, formed by the addition of an isopentenyl pyrophosphate unit to geranylgeranyl pyrophosphate. This elongation is catalyzed by specific prenyltransferases, such as geranylfarnesyl pyrophosphate synthase. GFPP serves as the direct precursor for the biosynthesis of sesterterpenoids (C25), a class of terpenoids that includes ophiobolins and fusicoccins. The involvement of GFPP strongly suggests that Serpendione is biosynthesized from this C25 intermediate, aligning it with the sesterterpenoid pathway despite some classifications as a diterpene.

Key Enzymatic Steps in Macrocyclisation and Ring Formation

The conversion of the linear precursor GFPP into the complex multicyclic structure of Serpendione involves a series of enzymatic cyclization and rearrangement reactions. These steps are characteristic of terpenoid biosynthesis and are mediated by specialized cyclase enzymes.

Cyclization is a pivotal step in terpenoid biosynthesis, transforming linear or branched prenyl pyrophosphates into cyclic structures. This process is typically initiated by the ionization of the pyrophosphate group, generating a highly reactive carbocation. The resulting carbocation undergoes a series of intramolecular electrophilic attacks on the double bonds of the polyisoprenoid chain, leading to the formation of various ring systems. The specificity of the cyclase enzyme dictates the regiochemistry and stereochemistry of these cyclization reactions, ultimately determining the final carbon skeleton of the terpenoid.

Following the initial cyclization events, carbocation intermediates can undergo further rearrangements, including hydride ion shifts and trans-annular carbon-carbon bond formations. Hydride shifts involve the migration of a hydride ion (H-) from one carbon atom to an adjacent carbocation center, leading to a more stable carbocation. These shifts are often 1,2-hydride shifts, occurring between vicinal carbons, but longer-range shifts like 1,5-hydride shifts are also observed in terpenoid biosynthesis.

Advanced Synthetic Methodologies for Serpendione and Its Structural Cores

Total Synthesis Strategies for Serpendione and Analogs

Retrosynthetic analysis is a problem-solving technique where the target molecule is conceptually broken down into simpler, readily available precursors. lumenlearning.com This process is repeated until commercially available starting materials are reached. For a complex diterpenoid like serpendione, the analysis would focus on strategic disconnections of its intricate 5-8-5 fused ring system.

Key considerations in the retrosynthesis of serpendione would include:

Disconnecting the Tricyclic Core: The central eight-membered ring is a primary target for disconnection, as its formation is often the most challenging step. This could be envisioned via a ring-closing reaction, such as Ring-Closing Metathesis (RCM), which would simplify the target to a more flexible acyclic precursor.

Simplifying Stereocenters: The analysis aims to trace the multiple stereocenters of serpendione back to precursors where stereochemistry can be introduced reliably using well-established asymmetric reactions.

Identifying Key Building Blocks: The molecule would be deconstructed into several key fragments or intermediates that can be synthesized independently before being joined together. This approach is central to a convergent synthesis strategy.

There are two primary strategies for executing a multi-step synthesis: linear and convergent.

Convergent Synthesis: A convergent strategy involves the independent synthesis of several key fragments of the target molecule. These fragments are then combined (coupled) in the later stages of the synthesis to form the final product. lumenlearning.comwikipedia.org This approach is significantly more efficient for complex molecules like serpendione for several reasons:

Increased Efficiency: The separate synthesis of fragments can be conducted in parallel, saving time and resources. fiveable.me

Greater Flexibility: If the synthesis of one fragment fails, it does not halt progress on other parts of the molecule. New routes to that specific fragment can be explored independently.

Given the complexity of serpendione, a convergent approach is the more logical and widely adopted strategy in modern organic synthesis for such targets. fiveable.me

Key Synthetic Reactions and Mechanistic Considerations

The construction of serpendione's core relies on powerful and reliable chemical reactions. Among the most critical is the formation of the eight-membered ring, a structure notoriously difficult to synthesize due to unfavorable entropic and enthalpic factors (transannular strain).

Ring-Closing Metathesis (RCM) has emerged as an indispensable tool for the formation of cyclic structures, including challenging medium-sized rings (8-11 atoms). nih.govwikipedia.org The reaction utilizes a metal carbene catalyst to intramolecularly couple two terminal alkene functionalities within a single precursor molecule, forming a new cycloalkene and releasing volatile ethylene (B1197577) as the only byproduct. wikipedia.org This method is particularly valued for its high functional group tolerance and operational simplicity. However, the construction of eight-membered rings via RCM is not trivial and is highly dependent on the catalyst system and the structure of the substrate. nih.govresearchgate.net

The widespread adoption of RCM is largely due to the development of well-defined, air- and moisture-tolerant ruthenium-based catalysts by Robert H. Grubbs. researchgate.net These catalysts have evolved through several generations, each offering distinct advantages in terms of reactivity and stability.

| Catalyst Generation | Common Name(s) | Key Structural Features | General Characteristics & Applications |

| First Generation | Grubbs Catalyst, First Generation (G-I) | Ruthenium center with two phosphine (B1218219) ligands (e.g., tricyclohexylphosphine, PCy₃). wpmucdn.com | More selective and less reactive than later generations. Good for simple, less-hindered substrates. Can be advantageous when over-reactivity is a concern. wpmucdn.comresearchgate.net |

| Second Generation | Grubbs Catalyst, Second Generation (G-II) | One phosphine ligand is replaced by a more strongly donating N-heterocyclic carbene (NHC) ligand. nih.gov | Significantly higher catalytic activity and broader substrate scope. Effective for constructing sterically hindered and electron-deficient olefins. nih.gov |

| Third Generation / Hoveyda-Grubbs Catalysts | Hoveyda-Grubbs Catalysts (HG-I, HG-II) | Features a chelating isopropoxybenzylidene ligand that can dissociate to initiate catalysis and re-associate, enhancing catalyst stability. researchgate.net | Exhibit increased thermal stability and are often recoverable. HG-II, with its NHC ligand, combines high activity with high stability. nih.gov |

This table is based on information from sources researchgate.netwpmucdn.comresearchgate.netnih.govnih.gov.

While RCM is a powerful tool, its success in complex settings like diterpene synthesis is highly substrate-dependent. The conformation of the acyclic diene precursor plays a crucial role in the efficiency of the ring-closing event.

Conformational Bias: Substrates must be able to adopt a conformation that brings the two terminal alkenes into proximity for the catalyst to act. Unfavorable steric interactions or conformational preferences can significantly hinder or completely prevent intramolecular cyclization, leading instead to intermolecular side reactions. nih.gov

Competing Reactions: At higher concentrations, an intermolecular reaction known as acyclic diene metathesis (ADMET) can occur, leading to the formation of dimers and oligomers instead of the desired cyclic product. This often necessitates performing RCM reactions under high dilution, which can be impractical for large-scale synthesis. nih.gov

Formation of Substituted Alkenes: The synthesis of eight-membered rings containing more substituted (e.g., trisubstituted) double bonds is particularly challenging. These reactions are often slower and require more active catalysts, such as the second-generation Grubbs catalyst. nih.govresearchgate.net

Diastereoselectivity: In complex substrates with multiple stereocenters, different diastereomers can exhibit vastly different reactivities. In some cases, one diastereomer of a diene precursor may cyclize efficiently while another fails to react, underscoring the profound influence of the substrate's three-dimensional structure on the reaction outcome. researchgate.net

Strategic placement of bulky groups or conformational locks within the diene precursor can be used to pre-organize the molecule into a conformation favorable for RCM, thereby increasing the yield of the desired eight-membered ring.

Complete Synthesis of Serpendione Remains an Unresolved Challenge in Organic Chemistry

A comprehensive article detailing the advanced synthetic methodologies for the natural product serpendione, as per the requested outline, cannot be generated at this time. Extensive searches of scientific literature indicate that the total synthesis of serpendione has not yet been successfully completed and published.

Serpendione is a natural product isolated from the Madagascan plant Hypoestes serpens. proquest.com It belongs to the ophiobolin family of sesterterpenoids, a class of compounds known for their complex molecular architecture and interesting biological activities. proquest.com Preliminary research has suggested that serpendione may possess medicinal properties, including the potential to lower blood pressure. proquest.com

Despite its potential therapeutic value and intriguing structure, the chemical synthesis of serpendione remains an open problem in the field of organic chemistry. There has been at least one documented effort aimed at its total synthesis; however, this endeavor did not reach completion. proquest.com The research focused on the synthesis of a key 5,6-ring-fused ketone intermediate, which represents a portion of the serpendione core structure. proquest.com

Consequently, detailed research findings, data tables, and specific examples for the application of advanced synthetic strategies such as Wagner-Meerwein rearrangements, conjugate additions, or tandem alkylation sequences directly leading to the completion of serpendione are not available in the current body of scientific literature. The methodologies listed in the query are indeed powerful tools in the synthesis of complex natural products, particularly terpenoids, but their specific application to achieve the total synthesis of serpendione has not been reported. Therefore, an article structured around the successful application of these methods for this particular target molecule would be speculative and not based on established scientific findings.

Functional Group Interconversions and Protective Group Chemistry

Selective Oxidation (e.g., Dess-Martin Reagent)

In the total synthesis of complex, polyfunctional molecules like serpendione, the selective oxidation of alcohols to aldehydes or ketones is a critical step. The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent widely employed for this purpose due to its mild reaction conditions and high chemoselectivity. researchgate.netwikipedia.org Developed by Daniel Dess and James Martin in 1983, DMP allows for the efficient conversion of primary and secondary alcohols to their corresponding carbonyl compounds without affecting other sensitive functional groups that may be present in the molecule. wikipedia.org

The reaction is typically performed at room temperature in chlorinated solvents such as dichloromethane, and it is often complete within a few hours. wikipedia.org One of the significant advantages of the Dess-Martin oxidation over other methods, such as those based on chromium, is that it avoids the use of toxic heavy metals and does not require harsh acidic or basic conditions. wikipedia.org This makes it an ideal choice for late-stage intermediates in a synthetic sequence. The reaction produces two equivalents of acetic acid, which can be buffered with pyridine (B92270) or sodium bicarbonate to protect acid-labile compounds. wikipedia.org

The utility of DMP is well-documented in the synthesis of numerous natural products. researchgate.net For instance, in the total synthesis of (+)-reserpine, a complex indole (B1671886) alkaloid, DMP was used to oxidize a primary alcohol to the corresponding aldehyde, which was a crucial step in constructing the molecule's E-ring. nih.gov This application underscores the reagent's reliability in transforming sterically hindered and delicate substrates, a common challenge in the synthesis of intricate natural products like serpendione.

Table 1: Features of Dess-Martin Oxidation

| Feature | Description |

|---|---|

| Reagent | Dess-Martin Periodinane (DMP) |

| Transformation | Primary alcohols to aldehydes; Secondary alcohols to ketones |

| Conditions | Mild, typically room temperature in CH₂Cl₂ or CHCl₃ |

| Advantages | High selectivity, avoids toxic chromium reagents, easy workup |

| Byproducts | Acetic acid (can be buffered) |

Synthesis of Key Building Blocks and Intermediates

The assembly of the serpendione molecule relies on the strategic construction of its core structure from versatile building blocks and intermediates. The central challenge lies in forming the tricyclic 5-8-5 ring system with the correct stereochemistry.

Strategies for Constructing Dicyclopenta[a,d]cyclooctane Skeletons

The dicyclopenta[a,d]cyclooctane ring system is the defining structural feature of ophiobolins and fusicoccins, including serpendione. nih.gov The synthesis of this core is a significant challenge due to the conformational flexibility of the eight-membered ring. nih.gov Research into the total synthesis of these terpenoids has led to the development of robust strategies for assembling this skeleton.

A key approach involves the construction of versatile A/B ring building blocks, which are cyclopenta nih.govannulene ring systems with appropriately placed substituents. nih.govnih.gov This is often achieved through a sequence starting from simpler precursors, such as 2-methylcyclopent-2-en-1-one. nih.govresearchgate.net Two critical reactions underpin this strategy:

Ring-Closing Metathesis (RCM): This reaction is a powerful method for forming the central eight-membered ring. nih.govresearchgate.net A cyclopentane (B165970) derivative bearing two terminal alkene chains is treated with a ruthenium catalyst (e.g., Grubbs' catalyst), which mediates an intramolecular reaction to close the ring and form the cyclooctene (B146475) moiety. researchgate.net The stereochemistry of the acyclic precursor is crucial; studies have shown that diastereomers can lead to different ring sizes, with one isomer forming the desired eight-membered ring while another may form a seven-membered ring instead. researchgate.net

Table 2: Ring-Closing Metathesis for 8-Membered Ring Formation

| Precursor Diastereomer | Catalyst | Resulting Ring System |

|---|---|---|

| l,u configuration 1,9-diene | Grubbs' Catalyst | Eight-membered ring product |

| l,l configuration 1,9-diene | Grubbs' Catalyst | Seven-membered ring analog |

Data derived from studies on analogous systems. researchgate.net

Wagner-Meerwein Rearrangement: After the formation of the bicyclic system, a carbocationic rearrangement is often employed to install substituents in their correct final positions. nih.govnih.gov For example, an epoxide intermediate can be treated with a Lewis acid, triggering a rearrangement that shifts an angular methyl group to a neighboring position. nih.govresearchgate.net This transformation is essential for achieving the specific substitution pattern found in the natural product. nih.gov This total diastereoselective synthesis approach provides access to the core skeleton of both fusicoccins and ophiobolins. nih.gov

These advanced methodologies, from selective oxidations to sophisticated cyclization and rearrangement cascades, are indispensable for the laboratory synthesis of serpendione and its structurally related natural products.

Computational Chemistry Approaches in Serpendione Research

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are used to build, visualize, and manipulate molecular structures in three dimensions. Conformational analysis, a key aspect of molecular modeling, aims to identify the various spatial arrangements (conformers) a molecule can adopt and their relative energies. This is particularly important for flexible molecules like terpenoids, which can exist in numerous conformations due to rotations around single bonds. schrodinger.comslideshare.net

Studies related to the synthesis of sesterterpenes with dicyclopenta[a,d]cyclooctane skeletons, which include serpendione, have employed molecular modeling software such as HyperChem®. mdpi.comresearchgate.net These calculations can help estimate the steric energy differences between different diastereomers in synthetic intermediates. For example, in studies involving the construction of 5/7 and 5/8 ring systems relevant to serpendione's core structure, calculations using HyperChem® 5.0 were performed. mdpi.comresearchgate.net These calculations indicated that for dienes with two mono-substituted double bonds, the steric energy difference between diastereomers with l,l and l,u configurations was 1.85 kcal/mol for the 5/7 system and 2.65 kcal/mol for the 5/8 system. mdpi.comresearchgate.net This suggested that the cyclization of l,l substrates to form the 5/7 ring system involved somewhat lower strain. mdpi.comresearchgate.net Molecular modeling and conformational analysis are crucial for understanding the preferred shapes of molecules, which can influence their reactivity and interactions. nih.gov Software like MOE (Molecular Operating Environment) also offers advanced features for conformational searching and analysis using various force fields. schrodinger.commolsis.co.jp

| System | Diastereomer Configuration | Steric Energy Difference (kcal/mol) |

|---|---|---|

| 5/7 Ring System | l,l vs l,u | 1.85 |

| 5/8 Ring System | l,l vs l,u | 2.65 |

Note: Data extracted from studies using HyperChem® 5.0 on synthetic intermediates related to serpendione's core structure. mdpi.comresearchgate.net

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations provide a more detailed and accurate description of molecular electronic structure and energy compared to molecular mechanics methods used in basic molecular modeling. These calculations are particularly valuable for analyzing reaction pathways, identifying transition states, and determining activation energies. spbu.runih.govnumberanalytics.com

While specific detailed quantum chemical calculations focused solely on the complete serpendione molecule's reaction pathways were not extensively found in the search results, the application of these methods is highly relevant to understanding the complex biosynthetic or synthetic routes towards sesterterpenes like serpendione. researchgate.netnih.govrsc.org Quantum chemistry can be used to model chemical reactions by exploring the potential energy surface, locating minima (reactants and products), and saddle points (transition states). spbu.runih.govnumberanalytics.com Methods like the Artificial Force Induced Reaction (AFIR) method utilize virtual forces in quantum chemical calculations to systematically search for reaction pathways. nih.govhokudai.ac.jp This approach can be applied to understand complex cyclization events and rearrangements that occur during the biosynthesis of terpenoids or in synthetic strategies. researchgate.netnih.govhokudai.ac.jp The ability to predict transition state energies and connected equilibria is crucial for understanding reaction mechanisms and predicting reaction outcomes. nih.govnumberanalytics.comrsc.org

Prediction of Spectroscopic Signatures from Theoretical Models

Computational chemistry can also be used to predict various spectroscopic properties of molecules, such as NMR shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis). These predicted spectra can be compared with experimental data to aid in structural elucidation and confirmation.

Although direct studies predicting serpendione's spectroscopic signatures from theoretical models were not prominently featured in the search results, this is a standard application of quantum chemical calculations. By calculating properties like nuclear shielding tensors (for NMR prediction) or vibrational frequencies (for IR/Raman prediction), researchers can generate theoretical spectra. Comparing these theoretical spectra to experimentally obtained spectra for serpendione can help confirm the assigned structure or differentiate between possible isomers. The accuracy of these predictions depends on the level of theory and basis set used in the quantum chemical calculations.

Future Directions in Serpendione Chemical Research

Development of More Efficient and Sustainable Synthetic Routes

Developing more efficient and sustainable synthetic routes to serpendione is a key area for future research. Traditional synthetic methods for complex natural products often involve multiple steps, harsh reagents, and significant waste generation. openaccessjournals.com Future efforts will likely explore strategies to reduce the number of steps, improve atom economy, and utilize greener solvents and catalysts. numberanalytics.comsamaterials.comoaepublish.com This could involve investigating alternative reaction pathways and optimizing existing methodologies to minimize environmental impact. numberanalytics.comoaepublish.com The goal is to create synthetic approaches that are not only chemically effective but also economically viable and environmentally responsible. numberanalytics.comoaepublish.com

Exploration of Novel Synthetic Methodologies for Related Polycyclic Systems

Serpendione possesses a complex polycyclic structure, characteristic of diterpenes and fusicoccanes. researchgate.netsemanticscholar.org Research into novel synthetic methodologies for constructing such intricate ring systems is crucial and directly applicable to serpendione. This includes exploring new cascade reactions, stereoselective transformations, and strategies for building medium-sized rings, which can be synthetically challenging. chemrxiv.orgwiley-vch.de Techniques like ring-closing metathesis (RCM) have shown promise in constructing cyclic systems found in terpenoids and could be further explored for serpendione synthesis. researchgate.netresearchgate.netmdpi.comwiley-vch.de Developing versatile building blocks that can be readily assembled into the core structure of serpendione and its analogues is also a significant area of interest. researchgate.netsemanticscholar.orgresearchgate.netmdpi.com

Advanced Structural Characterization Techniques for Complex Natural Products

Accurate structural characterization is paramount for complex natural products like serpendione, especially given the potential for structural misassignments. mdpi.com While spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental, future research will likely leverage more advanced and hyphenated techniques. openaccessjournals.comnih.gov This includes the application of high-resolution NMR, cryo-probe technology, and advanced MS techniques like ion mobility-mass spectrometry, which can provide more detailed structural information. nih.gov Furthermore, the integration of computational chemistry, particularly quantum chemical calculations of NMR parameters, is becoming increasingly important for confirming proposed structures and resolving ambiguities. rsc.org The development of platforms for analyzing complex mixtures directly, such as NMR-based metabolomics tools, can also aid in the characterization of serpendione from natural sources. nih.gov

Chemoenzymatic Synthesis Approaches for Serpendione and Analogues

Chemoenzymatic synthesis, which combines the power of enzymatic transformations with traditional chemical reactions, offers a promising avenue for the synthesis of complex natural products. nih.govnih.gov Enzymes can catalyze highly selective transformations under mild conditions, reducing the need for protecting groups and minimizing unwanted side reactions. nih.gov Future research could explore the identification or engineering of enzymes capable of catalyzing specific steps in the synthesis of serpendione, such as cyclization or selective oxidation reactions. nih.govnih.gov Integrating these enzymatic steps into a chemical synthesis sequence could lead to more efficient, sustainable, and stereoselective routes to serpendione and its structural analogues. nih.govmdpi.com This approach could also facilitate the synthesis of novel serpendione derivatives with potentially altered biological activities. nih.gov

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for identifying and quantifying Serpendione in complex matrices?

- Methodological Answer : Use hyphenated techniques like HPLC-MS/MS or GC-MS for specificity and sensitivity. Validate methods using calibration curves with spiked samples, and assess recovery rates (≥80%) and limits of detection (LOD < 0.1 µg/mL) . For plant extracts, employ preparative HPLC to isolate Serpendione, followed by NMR (¹H/¹³C) for structural confirmation .

Q. How can researchers design a reproducible synthesis protocol for Serpendione?

- Methodological Answer : Optimize reaction conditions (temperature, solvent, catalyst) via Design of Experiments (DoE) . Monitor reaction progress with TLC or in-situ FTIR . Purify intermediates using column chromatography (silica gel, gradient elution) and confirm purity via melting point analysis and HPLC-DAD (>95% purity) .

Q. What statistical tools are appropriate for analyzing dose-response relationships in Serpendione’s bioactivity studies?

- Methodological Answer : Use nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. For time-dependent effects, employ mixed-effects models .

Advanced Research Questions

Q. How should researchers address contradictions in Serpendione’s reported pharmacological mechanisms across studies?

- Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., cell lines, assay protocols). Validate findings using orthogonal assays (e.g., in vitro kinase inhibition + in silico docking). Perform meta-analyses to quantify heterogeneity (I² statistic) and adjust for publication bias .

Q. What experimental designs mitigate confounding factors in Serpendione’s in vivo toxicity studies?

- Methodological Answer : Use randomized block designs to control genetic variability. Include pair-fed controls to distinguish compound-specific effects from caloric restriction. Apply LC-MS/MS to measure Serpendione’s bioavailability in plasma and tissues, correlating exposure with histopathological outcomes .

Q. How can computational models improve the prediction of Serpendione’s metabolic pathways?

- Methodological Answer : Combine QSAR models with CYP450 inhibition assays to predict phase I metabolism. Validate using hepatocyte microsomes and HR-MS to identify glucuronidation/sulfation metabolites. Cross-reference with databases like PubChem Metabolomics .

Data Contradiction and Validation

Q. What strategies resolve discrepancies between Serpendione’s in vitro potency and in vivo efficacy?

- Methodological Answer :

- Step 1 : Assess compound stability in physiological buffers (pH 7.4, 37°C) via HPLC-UV .

- Step 2 : Use PAMPA or Caco-2 assays to evaluate intestinal permeability.

- Step 3 : Perform pharmacokinetic studies (AUC, Cₘₐₓ) in rodent models.

- Step 4 : Apply PBPK modeling to extrapolate human dosing .

Methodological Frameworks

Critical Considerations

- Ethical Compliance : For in vivo studies, adhere to ARRIVE 2.0 guidelines and obtain institutional IACUC approval .

- Data Transparency : Archive raw spectra/chromatograms in repositories like Zenodo or Figshare .

- Reproducibility : Share detailed protocols on platforms like protocols.io , including instrument settings and buffer formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.